molecular formula C6H16ClNO B8245780 (R)-5-Amino-4-methylpentan-1-ol hydrochloride

(R)-5-Amino-4-methylpentan-1-ol hydrochloride

Cat. No.: B8245780
M. Wt: 153.65 g/mol
InChI Key: JNMQDKLCDPRHCW-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Amino-4-methylpentan-1-ol hydrochloride is a chiral compound with significant applications in various scientific fields. It is a derivative of amino alcohols, characterized by the presence of both an amino group and a hydroxyl group on a pentane backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Amino-4-methylpentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-4-methylpentan-1-ol.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines under controlled conditions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods: In industrial settings, the production of ®-5-Amino-4-methylpentan-1-ol hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: ®-5-Amino-4-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and strong bases.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino alcohols.

Scientific Research Applications

®-5-Amino-4-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (S)-5-Amino-4-methylpentan-1-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    4-Amino-3-methylbutan-1-ol hydrochloride: A structurally similar compound with a shorter carbon chain.

    5-Amino-2-methylpentan-1-ol hydrochloride: Another structural isomer with different positioning of the amino and hydroxyl groups.

Uniqueness: ®-5-Amino-4-methylpentan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(4R)-5-amino-4-methylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-7)3-2-4-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMQDKLCDPRHCW-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Amino-4-methylpentan-1-ol hydrochloride
Reactant of Route 2
(R)-5-Amino-4-methylpentan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-5-Amino-4-methylpentan-1-ol hydrochloride
Reactant of Route 4
(R)-5-Amino-4-methylpentan-1-ol hydrochloride
Reactant of Route 5
(R)-5-Amino-4-methylpentan-1-ol hydrochloride
Reactant of Route 6
(R)-5-Amino-4-methylpentan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.